molecular formula C19H18N2O2 B13098627 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one

1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one

Cat. No.: B13098627
M. Wt: 306.4 g/mol
InChI Key: GLMRPMQASJUGBL-UHFFFAOYSA-N
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Description

1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core substituted with a phenyl group at the 2-position and an ethoxyallyl group at the 1-position. Quinazolinones are notable for their applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring or the substituents, leading to different derivatives.

    Substitution: The ethoxyallyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

    2-Phenylquinazolin-4(1H)-one: Lacks the ethoxyallyl group but shares the quinazolinone core.

    1-(2-Methoxyallyl)-2-phenylquinazolin-4(1H)-one: Similar structure with a methoxyallyl group instead of an ethoxyallyl group.

    1-(2-Ethoxyethyl)-2-phenylquinazolin-4(1H)-one: Features an ethoxyethyl group instead of an ethoxyallyl group.

Uniqueness: 1-(2-Ethoxyallyl)-2-phenylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxyallyl group may confer distinct properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(2-ethoxyprop-2-enyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C19H18N2O2/c1-3-23-14(2)13-21-17-12-8-7-11-16(17)19(22)20-18(21)15-9-5-4-6-10-15/h4-12H,2-3,13H2,1H3

InChI Key

GLMRPMQASJUGBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)CN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3

Origin of Product

United States

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